4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate
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Overview
Description
The compound identified as “4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts to facilitate the process.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then purified and subjected to further reactions.
Final Product Formation: The intermediates are converted into the final product through a series of reactions, including oxidation, reduction, and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Raw Material Procurement: Sourcing high-quality raw materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.
Substitution: Uses reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Properties
IUPAC Name |
4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)/t10-,11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOUFOUVXIPDL-PHIMTYICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[NH+](CC(O1)C)CC2=CC=C(C=C2)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[NH+](C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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